N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide
CAS No.: 1005974-12-8
Cat. No.: VC11951623
Molecular Formula: C25H23N7O2
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005974-12-8 |
|---|---|
| Molecular Formula | C25H23N7O2 |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxybenzamide |
| Standard InChI | InChI=1S/C25H23N7O2/c1-15-8-7-10-20(17(15)3)31-23-19(13-28-31)24(27-14-26-23)32-22(12-16(2)30-32)29-25(33)18-9-5-6-11-21(18)34-4/h5-14H,1-4H3,(H,29,33) |
| Standard InChI Key | GEVPVFAKRPUWFC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5OC)C |
| Canonical SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5OC)C |
Introduction
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide is a complex organic compound belonging to the class of heterocyclic compounds, specifically pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound's intricate molecular structure, featuring multiple heterocyclic rings and functional groups, contributes to its potential biological activity.
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly provided, but based on similar compounds, it would be expected to be complex and include multiple nitrogen, carbon, oxygen, and hydrogen atoms.
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Molecular Weight: Estimated to be in the range of several hundred g/mol, depending on the exact formula.
Synthesis Methods
The synthesis of such complex heterocyclic compounds typically involves multi-step organic reactions. Common methods might include:
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Condensation Reactions: To form the pyrazolo[3,4-d]pyrimidine core.
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Amidation Reactions: To attach the 2-methoxybenzamide group.
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Catalysts and Solvents: Dimethylformamide (DMF) and piperidine are often used in similar syntheses.
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Condensation | High temperature, acidic conditions |
| 2 | Amidation | DMF, piperidine as catalyst |
| 3 | Purification | Recrystallization or chromatography |
Biological Activity and Potential Applications
Pyrazolo[3,4-d]pyrimidine derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities. The mechanism of action for these compounds often involves interactions with targets related to cell proliferation and inflammation. While specific data on N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide is limited, its structural similarity to known active compounds suggests potential applications in medicinal chemistry.
Research Findings and Future Directions
Research on similar pyrazolo[3,4-d]pyrimidine derivatives highlights their promise in drug development. Future studies should focus on elucidating the specific mechanism of action and conducting in vitro and in vivo tests to assess efficacy and safety. Additionally, optimizing synthesis conditions to improve yield and purity is crucial for advancing these compounds towards clinical applications.
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